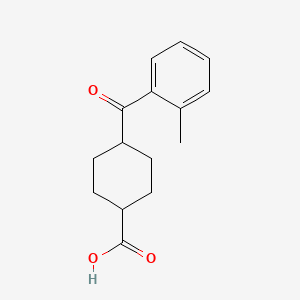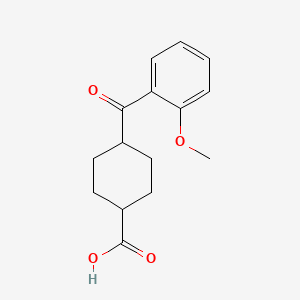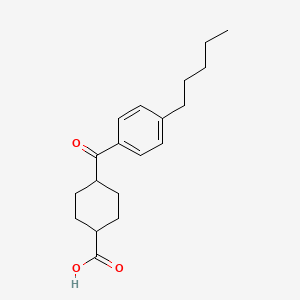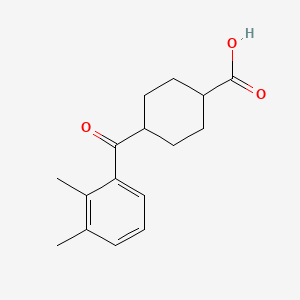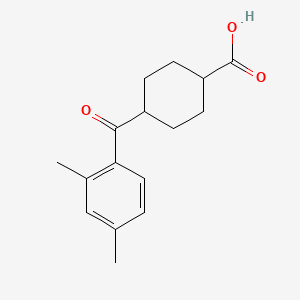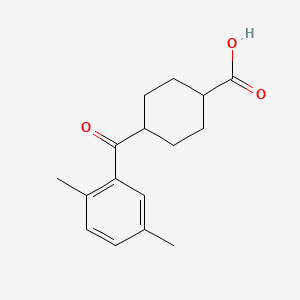
3,5-Dimethyl-3'-methoxybenzophenone
Overview
Description
“3,5-Dimethyl-3’-methoxybenzophenone” is a chemical compound with the molecular formula C16H16O2 . It has a molecular weight of 240.3 . The IUPAC name for this compound is (3,5-dimethylphenyl)(3-methoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of “3,5-Dimethyl-3’-methoxybenzophenone” consists of two phenyl rings connected by a carbonyl group. One of the phenyl rings has two methyl groups attached at the 3 and 5 positions, and the other phenyl ring has a methoxy group attached at the 3 position .Scientific Research Applications
Photophysical Behavior Studies :
- A study by Santra et al. (2019) examined fluorogenic molecules, including derivatives of DFHBI, which is related to 3,5-Dimethyl-3'-methoxybenzophenone. They found that the fluorescence of these molecules is highly dependent on the medium's pH and solvent interactions, indicating potential applications in molecular imaging and biosensing (Santra et al., 2019).
Synthesis and Characterization of Compounds :
- Research by Pişkin et al. (2020) involved synthesizing new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. They highlighted its potential for photodynamic therapy in cancer treatment due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Herbicidal Applications :
- A study investigated the effects of 3,3'-dimethyl-4-methoxybenzophenone (NK-049) on photosynthetic pigments in plant leaves. This compound was found to inhibit carotenoid biosynthesis and lead to photodecomposition of chlorophylls under strong light, suggesting its use as a herbicide (Fujli et al., 2010).
Study of UV Filters Stability :
- Negreira et al. (2008) studied the stability of various UV filters, including 2-hydroxy-4-methoxybenzophenone, in chlorinated water. Their research is significant for understanding the environmental impact and degradation pathways of such compounds (Negreira et al., 2008).
Photocatalytic Synthesis :
- Synthesis of 2-Hydroxy-4-methoxybenzophenone was performed under various conditions, including microwave-assisted synthesis, demonstrating the potential for more efficient production methods (Zhou Xiao-yuan, 2010).
Exploration of Tautomerism :
- The study of NH-pyrazoles, which include 3,5-dimethyl-1H-pyrazol-2-ium-3-hydroxy-2,4,6-trinitrophenolate, by Cornago et al. (2009), explored the tautomerism in these compounds. This research contributes to our understanding of chemical structures and reactions (Cornago et al., 2009).
Environmental Impact Studies :
- Residue studies of methoxyphenone in soils and crops by Izawa and Asaka (1979) provided insight into the environmental persistence and impact of these compounds (Izawa & Asaka, 1979).
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1,1-diaryl compounds, are used as bioactive molecules in medicines and pesticides
Mode of Action
It’s worth noting that similar compounds, like 1,1-diaryl compounds, can be used as catalysts in chemical synthesis, chemical probes, and biologically active molecules . The exact interaction of 3,5-Dimethyl-3’-methoxybenzophenone with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, contributing to their bioactivity
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, contributing to their bioactivity
Biochemical Analysis
Biochemical Properties
3,5-Dimethyl-3’-methoxybenzophenone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Molecular Mechanism
The molecular mechanism of action of 3,5-Dimethyl-3’-methoxybenzophenone involves several key interactions at the molecular level. One of the primary mechanisms is the binding to enzyme active sites, leading to either inhibition or activation of the enzyme’s activity. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dimethyl-3’-methoxybenzophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Dimethyl-3’-methoxybenzophenone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy .
Long-term exposure to 3,5-Dimethyl-3’-methoxybenzophenone in in vitro and in vivo studies has revealed potential cumulative effects on cellular function. These effects include alterations in cell signaling pathways, changes in gene expression, and modifications in cellular metabolism. Understanding these temporal effects is essential for optimizing the use of this compound in research and therapeutic applications .
Metabolic Pathways
3,5-Dimethyl-3’-methoxybenzophenone is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a critical role in the oxidative metabolism of the compound, leading to the formation of various metabolites. The metabolic pathways of 3,5-Dimethyl-3’-methoxybenzophenone can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Additionally, the compound can interact with other metabolic enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3,5-Dimethyl-3’-methoxybenzophenone within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments .
The localization and accumulation of 3,5-Dimethyl-3’-methoxybenzophenone can influence its activity and function. For instance, its distribution within the liver can affect its metabolism and clearance, while its accumulation in target tissues can enhance its therapeutic effects .
Subcellular Localization
The subcellular localization of 3,5-Dimethyl-3’-methoxybenzophenone is determined by various targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects .
For example, 3,5-Dimethyl-3’-methoxybenzophenone may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and other nuclear processes .
Properties
IUPAC Name |
(3,5-dimethylphenyl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-7-12(2)9-14(8-11)16(17)13-5-4-6-15(10-13)18-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOZWSJMRYQIBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641480 | |
| Record name | (3,5-Dimethylphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-74-0 | |
| Record name | Methanone, (3,5-dimethylphenyl)(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=750633-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethylphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



